molecular formula C19H38O4Sn B14635118 Tributyltin isopropyl succinate CAS No. 53404-82-3

Tributyltin isopropyl succinate

Cat. No.: B14635118
CAS No.: 53404-82-3
M. Wt: 449.2 g/mol
InChI Key: KOXHYDFHHIYRTI-UHFFFAOYSA-M
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Description

Tributyltin isopropyl succinate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three butyl groups covalently bonded to a tin atom. Tributyltin compounds have been widely studied for their biological activities and industrial applications, particularly as biocides in antifouling paints .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltin isopropyl succinate can be synthesized through the reaction of tributyltin chloride with isopropyl succinate in the presence of a base. The reaction typically involves the use of an organic solvent such as toluene or dichloromethane and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of tributyltin compounds often involves the use of tributyltin oxide as a starting material. The oxide is reacted with the appropriate carboxylic acid or ester to produce the desired tributyltin derivative. This method is scalable and allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Tributyltin isopropyl succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Tributyltin isopropyl succinate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways at the organism level . The compound also acts as a transcriptional coactivator for steroid receptors and nuclear receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin oxide
  • Tributyltin chloride
  • Tributyltin hydride
  • Triphenyltin compounds

Uniqueness

Tributyltin isopropyl succinate is unique due to its specific combination of tributyltin and isopropyl succinate, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, it has unique applications in organic synthesis and potential therapeutic uses .

Properties

CAS No.

53404-82-3

Molecular Formula

C19H38O4Sn

Molecular Weight

449.2 g/mol

IUPAC Name

1-O-propan-2-yl 4-O-tributylstannyl butanedioate

InChI

InChI=1S/C7H12O4.3C4H9.Sn/c1-5(2)11-7(10)4-3-6(8)9;3*1-3-4-2;/h5H,3-4H2,1-2H3,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

KOXHYDFHHIYRTI-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC(C)C

Origin of Product

United States

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